![molecular formula C20H20O4 B5811875 5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5811875.png)
5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one
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Overview
Description
5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is a natural compound that belongs to the flavonoid family. It is commonly known as flavokawain B and is found in the roots of the kava plant (Piper methysticum). This compound has gained significant attention in recent years due to its potential therapeutic properties.
Mechanism of Action
The anti-cancer activity of flavokawain B is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. It has been found to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins. Flavokawain B also inhibits the activity of various enzymes involved in cancer cell proliferation, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
Flavokawain B has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also exhibits anti-microbial activity by inhibiting the growth of various bacteria and fungi. Flavokawain B has been found to have a hepatoprotective effect, protecting the liver from damage caused by toxins.
Advantages and Limitations for Lab Experiments
One of the advantages of using flavokawain B in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. However, the availability of flavokawain B is limited, as it is found in low concentrations in the kava plant. Additionally, the purity of the extracted compound can vary depending on the extraction and purification methods used.
Future Directions
There are several future directions for research on flavokawain B. One area of interest is its potential as a chemopreventive agent, as it has been found to inhibit the formation of pre-cancerous lesions in animal models. Another area of research is its potential as a therapeutic agent for inflammatory bowel disease, as it has been found to reduce inflammation in the gut. Additionally, further studies are needed to investigate the safety and efficacy of flavokawain B in humans.
Conclusion:
Flavokawain B is a natural compound found in the kava plant that has gained significant attention for its potential therapeutic properties. It possesses anti-cancer, anti-inflammatory, and anti-microbial activities, and has been found to induce apoptosis in cancer cells. Flavokawain B has various biochemical and physiological effects, and is a potentially safer alternative to synthetic compounds. However, further research is needed to investigate its safety and efficacy in humans.
Synthesis Methods
Flavokawain B can be synthesized from the roots of the kava plant using various extraction methods, including Soxhlet extraction, sonication, and maceration. The extracted compound can then be purified using chromatography techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Flavokawain B has been extensively studied for its potential therapeutic properties. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial activities. In vitro and in vivo studies have shown that flavokawain B inhibits the growth of various cancer cell lines, including breast, prostate, colon, and lung cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-3,4,7-trimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12-8-17(23-11-15-6-5-7-16(10-15)22-4)19-13(2)14(3)20(21)24-18(19)9-12/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYCERKDQQXOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one |
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